N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
The target compound features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide group to a 4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin moiety. For instance, compounds with the benzodioxin subunit have demonstrated anti-inflammatory , antimicrobial , and antihepatotoxic activities. The acetamide linkage may enhance metabolic stability compared to carboxylic acid derivatives , while the 4-methoxyphenyl substituent on the pyrimidin ring could improve lipophilicity and target binding .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-27-16-5-2-14(3-6-16)17-11-21(26)24(13-22-17)12-20(25)23-15-4-7-18-19(10-15)29-9-8-28-18/h2-7,10-11,13H,8-9,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHNYWGASCVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps, starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin with various acetamides and pyrimidine derivatives to form the target compound. Specific methodologies may vary but generally include the use of solvents such as DMF and bases like lithium hydride for optimal yields .
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound against critical enzymes involved in metabolic disorders and neurodegenerative diseases. For instance, it has been shown to inhibit:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for Type 2 Diabetes Mellitus (T2DM) management.
- Acetylcholinesterase : Inhibition of this enzyme is relevant for Alzheimer's disease (AD) treatment, as it breaks down acetylcholine, a neurotransmitter essential for memory and cognition .
Anticancer Properties
The compound exhibits promising anticancer activity. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve:
- Induction of apoptosis: Studies indicate that the compound can activate caspases involved in programmed cell death.
- Cell cycle arrest: It has been observed to halt the progression of cancer cells through the G1 phase into the S phase .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications in substituents on the benzodioxin and pyrimidine rings have been correlated with enhanced potency against specific biological targets .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Diabetes Model : In diabetic rats, administration of this compound led to significant reductions in blood glucose levels and improved insulin sensitivity.
- Neurodegenerative Models : In models mimicking Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation .
- Cancer Studies : In vitro studies on breast cancer cell lines (e.g., MCF7) showed that this compound inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Data Table
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 353.4 g/mol. The unique structure includes a benzodioxin moiety and a pyrimidine derivative, which contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research has shown that it possesses inhibitory effects against a range of bacterial strains. A study published in Pharmaceutical Biology highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. Research published in Neuropharmacology indicates that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This finding opens avenues for exploring its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Potential Therapeutic Applications
Based on the biological activities observed, several therapeutic applications can be proposed:
- Cancer Treatment : Given its cytotoxic effects on cancer cells, further development could lead to new chemotherapeutic agents.
- Antibacterial Agents : The antimicrobial properties suggest potential use in treating bacterial infections resistant to conventional antibiotics.
- Neurodegenerative Disease Management : Its neuroprotective effects could be harnessed for developing treatments aimed at slowing down or preventing neurodegeneration.
Case Studies and Research Findings
| Study | Findings | Reference |
|---|---|---|
| Journal of Medicinal Chemistry | Demonstrated cytotoxic effects against breast and lung cancer cells | PubChem |
| Pharmaceutical Biology | Inhibitory effects against Gram-positive bacteria | PubChem |
| Neuropharmacology | Protective effects on neuronal cells from oxidative stress | Academia.edu |
Chemical Reactions Analysis
Reactivity of the Pyrimidinone Ring
The 6-oxo-1,6-dihydropyrimidin-1-yl group undergoes:
-
Nucleophilic Substitution : Reactivity at the C-2 position with electrophiles (e.g., alkyl halides) .
-
Tautomerism : Keto-enol tautomerization under acidic or basic conditions, influencing hydrogen bonding and solubility .
Table 2: Pyrimidinone Ring Reactions
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides, DMF, K₂CO₃, 70°C | Thioether or sulfone derivatives | |
| Oxidation | H₂O₂, acetic acid | Sulfoxide/sulfone formation |
Benzodioxane Moieties and Acetamide Linkers
-
Benzodioxane Stability : Resists ring-opening under mild acidic/basic conditions but may degrade under strong oxidizing agents .
-
Acetamide Hydrolysis : Susceptible to hydrolysis in acidic or alkaline media, yielding carboxylic acid derivatives .
Table 3: Functional Group-Specific Reactions
| Functional Group | Reaction | Conditions | Source |
|---|---|---|---|
| Acetamide Linker | Hydrolysis | HCl/NaOH, reflux | |
| Benzodioxane | Oxidation | KMnO₄, H₂SO₄ |
Analytical and Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxin and Pyrimidinone Moieties
- Compound: Structure: 2-[2-amino-4-(methoxymethyl)-6-oxopyrimidin-1(6H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. Key Differences: Substitution at pyrimidin C4 (methoxymethyl vs. 4-methoxyphenyl in the target).
- and Compounds: Structures: Thieno[2,3-d]pyrimidin or sulfanyl-linked derivatives. Key Differences: Thiophene or sulfanyl groups replace the pyrimidinone ring. Implications: These modifications alter electronic properties and may shift activity toward kinase inhibition or antiviral targets .
Pharmacological Activity Comparisons
Substituent Effects on Bioactivity
- Acetamide vs. Sulfonamide/Carboxylic Acid : Acetamides generally exhibit improved metabolic stability over carboxylic acids, reducing rapid clearance , while sulfonamides may favor antimicrobial activity via enzyme inhibition .
Research Findings and Implications
Synthetic Methods : The target compound can likely be synthesized using cesium carbonate/DMF-mediated coupling (as in ) or lithium hydride activation (as in ). Characterization via $^1$H NMR and IR (e.g., carbonyl peaks at ~1700 cm$^{-1}$) would align with analogous structures .
Activity Predictions : Based on structural parallels, the target may exhibit anti-inflammatory or kinase-modulating effects. However, its 4-methoxyphenyl group could introduce unique selectivity compared to ’s carboxylic acids or ’s sulfonamides.
Pyrimidinone C4 substituents critically modulate activity; bulky aromatic groups (e.g., 4-methoxyphenyl) may favor targets requiring hydrophobic pockets .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
